amine](/img/structure/B15310507.png)
[(5-Chlorothiophen-2-yl)methyl](2-methylpropyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chlorothiophen-2-yl)methylamine is an organic compound with the molecular formula C9H14ClNS and a molecular weight of 203.7 g/mol . This compound features a thiophene ring substituted with a chlorine atom at the 5-position and a methyl group at the 2-position, linked to an amine group via a methylene bridge. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorothiophene-2-carbaldehyde and 2-methylpropylamine.
Reaction: The aldehyde group of 5-chlorothiophene-2-carbaldehyde undergoes reductive amination with 2-methylpropylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (5-Chlorothiophen-2-yl)methylamine may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Chlorothiophen-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Chlorothiophen-2-yl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (5-Chlorothiophen-2-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Chlorothiophen-2-yl)methylamine: Similar structure but with a phenyl group instead of a methyl group.
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Contains a thiazole ring instead of an amine group.
Uniqueness
(5-Chlorothiophen-2-yl)methylamine is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H14ClNS |
|---|---|
Molekulargewicht |
203.73 g/mol |
IUPAC-Name |
N-[(5-chlorothiophen-2-yl)methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C9H14ClNS/c1-7(2)5-11-6-8-3-4-9(10)12-8/h3-4,7,11H,5-6H2,1-2H3 |
InChI-Schlüssel |
XZBWKMGUJOVOMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNCC1=CC=C(S1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


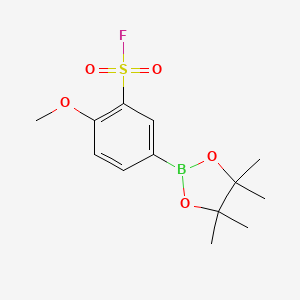
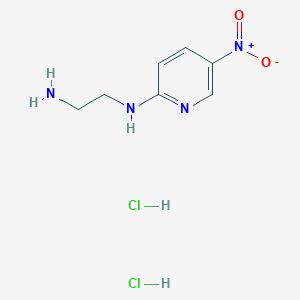
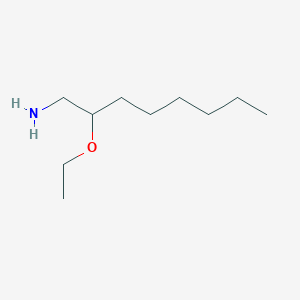


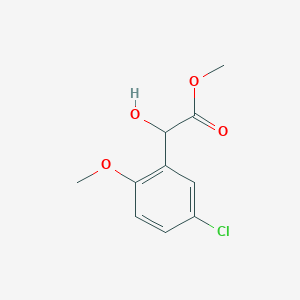
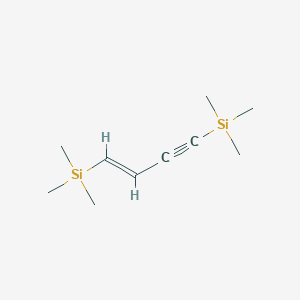
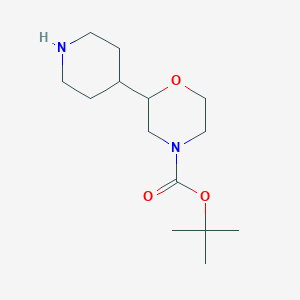
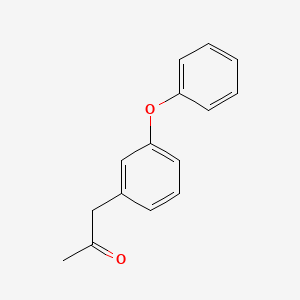
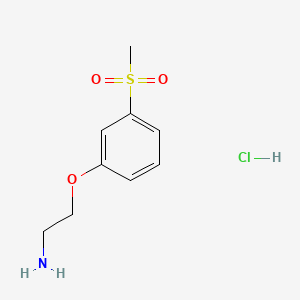
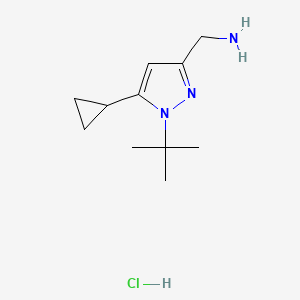

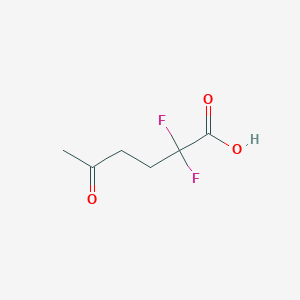
amine](/img/structure/B15310535.png)
